

Bemcentinib dose reduction guidelines toxicity

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Compound Focus: Bemcentinib

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Bemcentinib Dosing and Common Toxicities

The table below summarizes the established dosing regimens and the most frequent treatment-related adverse events (TEAEs) observed in clinical trials [1] [2].

Aspect	Details
Recommended Phase 2 Dose	Loading dose: 400 mg daily for 3 days; Maintenance dose: 200 mg daily [1].
Common Grade 3/4 Treatment-Related AEs	Anemia, thrombocytopenia, febrile neutropenia, asymptomatic QTcF prolongation [1] [2].
Frequently Reported AEs (Any Grade)	Fatigue, diarrhea, nausea, decreased appetite, constipation, dyspnea [1].

Clinical Management Protocols

The following protocols for toxicity management are derived from phase 1b/2a trials in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).

- Dose Modification Guidelines**

- **QTcF Prolongation:** For **Grade 3** asymptomatic QTcF prolongation (>500 ms), a dose interruption is recommended until the QTcF returns to ≤ 480 ms. Treatment can then be resumed at a reduced dose [1].
 - **Other Non-Hematologic Toxicity:** For **Grade 3** events, **bemcentinib** should be interrupted until the event resolves to Grade 1 or baseline. Therapy can then be resumed at a **reduced dose** [3].
- **Hematologic Toxicity & Combination Therapy**
 - In the AML trial with LDAC, hematologic toxicities like **febrile neutropenia** and **cytopenias** were common but manageable with standard supportive care [1].
 - In the NSCLC trial with docetaxel, severe neutropenia was a major dose-limiting toxicity. The protocol was amended to require **prophylactic G-CSF**, which was crucial for managing this risk and allowing patients to continue treatment [3] [4].

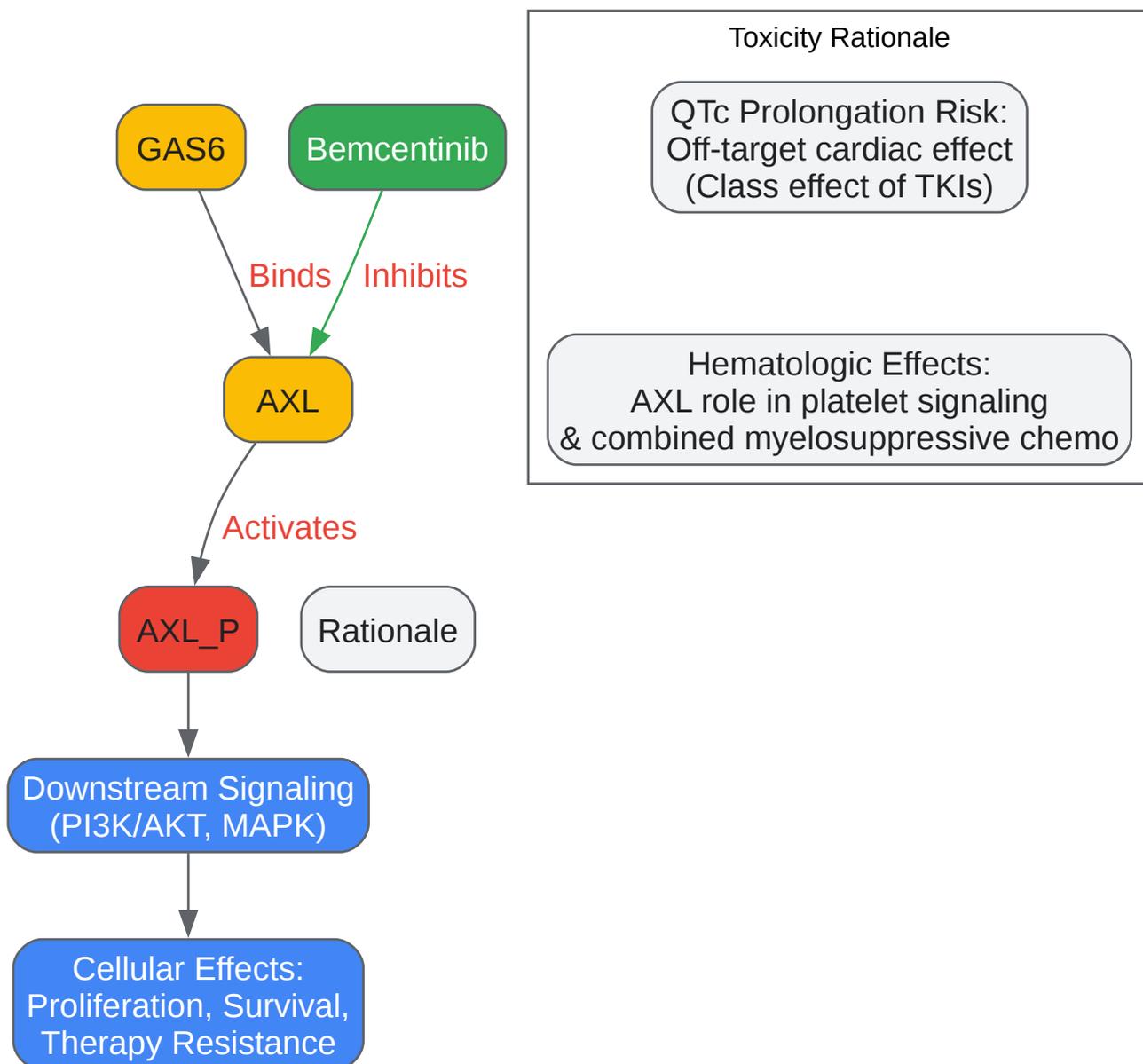
Supporting Clinical Trial Context

Understanding the safety data from specific trials helps in contextualizing the guidelines above.

Trial / Population	Key Safety Findings
AML Trial (NCT02488408) [1]	Combination with Low-Dose Cytarabine (LDAC) was safe and well-tolerated. No grade 5 treatment-related events were reported.
NSCLC Trial (NCT02922777) [3] [4]	The Maximum Tolerated Dose (MTD) was bemcentinib (200 mg maintenance) with docetaxel 60 mg/m ² and mandatory G-CSF support.

Mechanism of Action and Toxicity Rationale

The diagram below illustrates the AXL signaling pathway and how its inhibition by **bemcentinib** links to both its therapeutic effects and certain toxicities.



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